molecular formula C8H8N2O B010780 6-Methoxy-2-methylpyridine-3-carbonitrile CAS No. 105277-11-0

6-Methoxy-2-methylpyridine-3-carbonitrile

Cat. No. B010780
M. Wt: 148.16 g/mol
InChI Key: ZDVDVDYVVWUZAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile and its derivatives involves several innovative protocols, including Vilsmeier–Haack chlorination and condensation reactions. These methods have been successfully applied to synthesize compounds with methoxypyridine and nitropyridine structures, highlighting the versatility of these synthetic approaches in producing various pyridine derivatives (Jukić et al., 2010); (Tranfić et al., 2011).

Molecular Structure Analysis

X-ray diffraction methods have been pivotal in determining the molecular structure of pyridine derivatives. These studies reveal detailed geometric parameters, including bond lengths and angles, providing insights into the molecular conformation and the interactions within the crystal structure. Such analyses have been applied to various derivatives to understand their structural features and optical properties (Dong et al., 2010).

Chemical Reactions and Properties

6-Methoxy-2-methylpyridine-3-carbonitrile undergoes a range of chemical reactions, including Michael addition and imino-nitrile cyclization. These reactions not only exemplify the compound's reactivity but also its utility in synthesizing a variety of heterocyclic compounds. The reactions are influenced by factors such as solvent type and concentration, showcasing the compound's diverse reactivity profile (Kurihara & Mishima, 1977).

Physical Properties Analysis

The physical properties of 6-Methoxy-2-methylpyridine-3-carbonitrile derivatives, such as solubility and crystallinity, are crucial for their application in various fields. The compound's solid state structure and optical properties, including UV–vis absorption and fluorescence spectroscopy, have been thoroughly investigated, revealing significant insights into its behavior in different environments (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of 6-Methoxy-2-methylpyridine-3-carbonitrile, including its reactivity under various conditions, have been a subject of study. Investigations into its reaction mechanisms, including nucleophilic substitutions and electrosynthesis, offer valuable information on the compound's versatility and potential applications in organic synthesis (Batanero, Barba, & Martín, 2002).

Scientific Research Applications

  • Synthesis of Methyl Methacrylate

    • Application Summary: 6-Methoxy-2-methylpyridine-3-carbonitrile is an organic compound that belongs to the group of primary amines. It is used as a reagent in the synthesis of methyl methacrylate .
    • Methods of Application: While the specific experimental procedures are not detailed in the source, the general process involves using 6-Methoxy-2-methylpyridine-3-carbonitrile as a reagent in a chemical reaction to produce methyl methacrylate .
    • Results or Outcomes: The outcome of this process is the production of methyl methacrylate, which is used in the production of plastics and synthetic rubber .
  • Crystal Structure Analysis

    • Application Summary: A compound similar to 6-Methoxy-2-methylpyridine-3-carbonitrile, (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, has been analyzed for its crystal structure .
    • Methods of Application: The crystal structure was determined using X-ray diffraction. The crystal was colorless and had dimensions of 0.15 × 0.12 × 0.11 mm. The data was collected using Mo K α radiation (0.71073 Å) .
    • Results or Outcomes: The cyclohexanone ring in the molecule displays an envelope conformation. The dihedral angle between the benzene and pyridine rings is 24.28 (7)°. In the crystal, molecules are connected through weak C–H–O hydrogen bonds .
  • Pharmaceutical Testing

    • Application Summary: 6-Methoxy-2-methylpyridine-3-carbonitrile can be used for pharmaceutical testing . It can serve as a high-quality reference standard for accurate results .
    • Methods of Application: The specific methods of application in pharmaceutical testing can vary widely depending on the specific test being conducted .
    • Results or Outcomes: The outcomes of these tests can provide valuable information about the properties and potential uses of 6-Methoxy-2-methylpyridine-3-carbonitrile in pharmaceutical applications .
  • Preparation of Selective Cyclooxygenase-2 Inhibitors and Calcium Antagonists

    • Application Summary: 6-Methyl-2-pyridinecarbonitrile, a compound similar to 6-Methoxy-2-methylpyridine-3-carbonitrile, has been used in the synthesis of selective cyclooxygenase-2 inhibitors and calcium antagonists .
    • Methods of Application: The specific experimental procedures are not detailed in the source, but the general process involves using 6-Methyl-2-pyridinecarbonitrile as a reagent in a chemical reaction .
    • Results or Outcomes: The outcome of this process is the production of selective cyclooxygenase-2 inhibitors and calcium antagonists, which have potential therapeutic applications .
  • Synthesis of Zinc Complexes

    • Application Summary: 6-Methyl-2-pyridinecarbonitrile has been used in the synthesis of zinc complexes bearing N, N′ -bidentate entiopure ligands .
    • Methods of Application: The specific experimental procedures are not detailed in the source, but the general process involves using 6-Methyl-2-pyridinecarbonitrile as a reagent in a chemical reaction .
    • Results or Outcomes: The outcome of this process is the production of zinc complexes, which have potential applications in various fields .
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3
    • Application Summary: 6-Methoxy-2-methylpyridine-3-carbonitrile can be used in the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3 .
    • Methods of Application: The specific experimental procedures are not detailed in the source, but the general process involves using 6-Methoxy-2-methylpyridine-3-carbonitrile as a reagent in a chemical reaction .
    • Results or Outcomes: The outcome of this process is the production of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3, which has potential applications in various fields .

Future Directions

: Source

properties

IUPAC Name

6-methoxy-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVDVDYVVWUZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548338
Record name 6-Methoxy-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methylpyridine-3-carbonitrile

CAS RN

105277-11-0
Record name 6-Methoxy-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methoxide (20 g, 0.4 mol) was added to a solution of 6-chloro-2-methylnicotinonitrile (132, 10 g, 66 mmol) in methanol (150 mL), and the mixture was heated at reflux for 1.5 h and cooled to room temperature. The precipitate was removed by filtration, and the filtrate was concentrated to dryness. The crude solid was redissolved in chloroform; and the resulting solution was filtered through a layer of silica gel, washing with extra portions of chloroform. The combined filtrates were evaporated to dryness to yield 41 (8.3 g, 87%): mp 81-82° C. (lit. (Synthesis 1991, 894-896) mp 80-80.5° C.). 1HNMR (300 MHz, CDCl3) δ 7.66 (d, J=8.5 Hz, 1H), 6.59 (d, J=8.5 Hz, 1H), 3.94 (s, 3H), 2.62 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
87%

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